2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. The structure features an 8-phenoxy substituent and a 3-oxo group on the triazolo-pyrazine scaffold, linked via an acetamide bridge to a 3,4,5-trimethoxyphenyl moiety. The trimethoxyphenyl group is a common pharmacophore in antitumor agents, as seen in combretastatin analogues and kinase inhibitors . The phenoxy group at position 8 may influence steric and electronic interactions with biological targets, while the acetamide linker enhances solubility and binding flexibility. A structurally related compound, N-(4-bromophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide (BG13473; CAS 1251628-61-1), shares the core but substitutes the trimethoxyphenyl with a 4-bromophenyl group, highlighting the modularity of this chemical class .
Properties
IUPAC Name |
2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6/c1-30-16-11-14(12-17(31-2)19(16)32-3)24-18(28)13-27-22(29)26-10-9-23-21(20(26)25-27)33-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTUPSBGOISVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic groups.
Scientific Research Applications
Structural Characteristics
This compound features a 1,2,4-triazole moiety fused with a pyrazine ring and is further substituted by a phenoxy group and an acetamide functional group . Its molecular formula is with a molecular weight of approximately 451.4 g/mol . The presence of distinct substituents enhances its potential for biological activity.
Medicinal Chemistry Applications
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Anticancer Activity
- Compounds containing triazole and pyrazole frameworks have been reported to exhibit significant anticancer properties. Similar derivatives have shown effective inhibition against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . For instance, derivatives with similar structures have demonstrated IC50 values in the nanomolar range against these cell lines.
- The compound's structural components may allow it to function as a potent inhibitor of kinases involved in cancer proliferation pathways.
-
Antibacterial Properties
- The 1,2,4-triazole derivatives are known for their broad-spectrum antibacterial activities. Research indicates that compounds with similar triazole moieties exhibit effective inhibition against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- The incorporation of specific substituents can enhance the antibacterial efficacy, making this compound a candidate for further development as an antimicrobial agent.
-
Enzyme Inhibition
- The compound has potential applications as an inhibitor of various enzymes involved in disease pathways. Studies suggest that similar compounds can inhibit enzymes like cyclooxygenases and kinases that are crucial in inflammatory responses and cancer cell signaling pathways .
- Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess the binding affinity of these compounds to their biological targets.
Case Study 1: Antitumor Activity Assessment
A study evaluated the anticancer potential of triazolo-pyrazine derivatives against multiple cancer cell lines. The findings indicated that certain derivatives displayed strong cytotoxicity with IC50 values significantly lower than those of established chemotherapeutics. This suggests that structurally related compounds could be developed into effective anticancer agents.
Case Study 2: Antibacterial Efficacy
Research conducted on a series of triazole-based compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. Compounds were tested for minimum inhibitory concentration (MIC), revealing several candidates with MIC values comparable to or better than existing antibiotics.
Mechanism of Action
The mechanism of action of 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives
- Compound 12 (2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide): This analogue replaces the phenoxy group with a 4-hydroxyphenyl-acetamide substituent.
- N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanecarboxamide :
A pyrrolo-triazolo-pyrazine derivative with a cyclopropane carboxamide group. Its bicyclic core and cyclopentyl linker optimize kinase inhibition, but the lack of a trimethoxyphenyl group limits tubulin-binding activity .
Quinazoline Analogues
- Compound C (2-[(3-phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide): A 2-mercaptoquinazoline derivative with a trimethoxyphenyl group. It exhibits potent antitumor activity (GI₅₀ = 3.16 µM) due to tubulin polymerization inhibition, outperforming 5-fluorouracil (GI₅₀ = 18.60 µM). The thioether linkage and quinazoline core enhance metabolic stability compared to the triazolo-pyrazine scaffold .
Substituent Effects
Phenoxy vs. Sulfanyl Groups
- 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide :
The sulfanyl group at position 8 increases hydrophobicity and enhances binding to cysteine residues in kinases. However, the 2,5-dimethylphenyl group reduces solubility compared to the trimethoxyphenyl group in the target compound .
Trimethoxyphenyl vs. Other Aromatic Groups
- N-(4-bromophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide (BG13473): The bromophenyl group provides steric bulk but lacks the electron-donating methoxy groups critical for π-π stacking with tubulin or kinase ATP pockets .
Biological Activity
The compound 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic molecule categorized as a triazolopyrazine derivative. This class is recognized for its diverse biological activities and potential applications in medicinal chemistry. The intricate structure of this compound contributes to its unique properties and reactivity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.4 g/mol . The compound features a triazolopyrazine core linked to a phenoxy group and an acetamide moiety, which enhances its biological activity through specific interactions with molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O4 |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1251591-29-3 |
The mechanism of action for this compound involves its interaction with various enzymes and receptors. The triazolopyrazine core allows effective binding to active sites on target proteins, potentially inhibiting enzymatic activity or receptor activation. Such interactions can disrupt biological processes relevant to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
The Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results:
| Compound Type | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative | S. aureus | 0.125 - 8 |
| Triazole Derivative | E. coli | 0.25 - 16 |
| Triazole Derivative | P. aeruginosa | 0.5 - 32 |
Anticancer Activity
The triazolopyrazine derivatives have also been investigated for their anticancer properties. Similar compounds have demonstrated the ability to inhibit kinases involved in cancer cell proliferation . The potential for these compounds to act as lead candidates in cancer therapy is underlined by their structural attributes and biological interactions.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives indicated that certain compounds exhibited potent antibacterial activity against both drug-sensitive and drug-resistant strains . This highlights the potential of 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide in addressing antibiotic resistance.
- Anticancer Mechanism : In vitro studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines by targeting specific kinases associated with tumor growth . This positions the compound as a candidate for further development in oncological therapies.
Q & A
Q. How can researchers optimize the synthesis of 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:
-
Temperature control : Maintain reactions at 10–15°C during coupling steps to minimize side reactions .
-
Solvent selection : Use polar aprotic solvents (e.g., DMF) for triazolo-pyrazine core formation and ethers for acetamide coupling .
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Purification : Employ recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final compound .
-
Coupling reagents : EDCI/HOBt or DIPEA improve yields in amide bond formation .
Table 1: Reaction Optimization Parameters
Step Reagents/Conditions Yield Range Purity (HPLC) Triazolo-pyrazine core Substituted phenols, 10°C, DMF 60–70% ≥95% Acetamide coupling EDCI/HOBt, DIPEA, 60°C 75–85% ≥98%
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use orthogonal analytical methods:
- NMR spectroscopy : Confirm regiochemistry of the triazolo-pyrazine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for methyl groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₂N₅O₅) .
- HPLC : Monitor purity (>98%) with a C18 column, acetonitrile/water gradient .
Q. What preliminary biological assays are recommended to assess the compound’s antibacterial potential?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity (IC₅₀ > 50 µM for safety) .
- Enzyme inhibition assays : Target bacterial dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs) to identify mechanisms .
Advanced Research Questions
Q. How should researchers address contradictory data in reported bioactivity studies of this compound and its analogs?
- Methodological Answer :
-
Comparative SAR analysis : Systematically vary substituents (e.g., phenoxy vs. methylphenoxy groups) to isolate activity drivers .
-
Assay standardization : Replicate studies under uniform conditions (e.g., pH, temperature, bacterial strain) to minimize variability .
-
Orthogonal validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm target binding .
Table 2: SAR Comparison of Analogs
Substituent MIC (S. aureus) Cytotoxicity (HEK293 IC₅₀) 8-Phenoxy 2 µg/mL >100 µM 8-(4-Methylphenoxy) 0.5 µg/mL >100 µM
Q. What computational strategies can predict the compound’s binding affinity to putative enzyme targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Model interactions with DHFR or PBPs, focusing on hydrogen bonding with the triazolo-pyrazine core and hydrophobic contacts with trimethoxyphenyl groups .
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energies for critical residues (e.g., Asp27 in DHFR) .
Q. What methodologies assess the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Methodological Answer :
- Fragment-based design : Replace the 3,4,5-trimethoxyphenyl group with bioisosteres (e.g., 3,4-diethoxy) to enhance solubility .
- Prodrug strategies : Introduce ester moieties at the acetamide nitrogen to improve oral bioavailability .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (σ, π) with activity .
Q. What formulation challenges arise from the compound’s physicochemical properties, and how can they be addressed?
- Methodological Answer :
- Low aqueous solubility : Develop nanocrystalline formulations (e.g., wet milling) or lipid-based carriers (e.g., SNEDDS) .
- pH-dependent degradation : Stabilize with buffered excipients (pH 6.8) for parenteral delivery .
- Hyroscopicity : Use lyophilization for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
